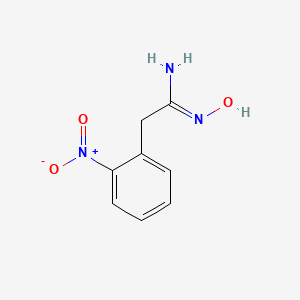

1-(Hydroxyimino)-2-(2-nitrophenyl)ethylamine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Hydroxyimino)-2-(2-nitrophenyl)ethylamine, or 1H-2NP, is an organic compound with a wide range of scientific applications. It is a member of the hydroxyimino group of compounds, which are characterized by the presence of a hydroxyimino moiety, which is an oxygen-containing compound with an imino group attached. 1H-2NP is a colorless solid at room temperature and is soluble in water. It is used in various scientific research applications, such as in the synthesis of drugs, in biochemical and physiological studies, and in lab experiments.

Scientific Research Applications

Organic Synthesis and Chemical Applications

- Synthesis of Hydroxamic Acids and Ureas : The use of ethyl 2-cyano-2-(4-nitrophenylsulfonyloxyimino)acetate (4-NBsOXY) mediated Lossen rearrangement for the synthesis of ureas demonstrates a novel application in organic synthesis. This approach allows for the conversion of carboxylic acids to ureas in a one-pot process, providing a milder, simpler, and environmentally friendly method with good yields and without racemization (Thalluri et al., 2014).

- Electrochemical Oxidation of Amines : The exploration of nitroxyl radical catalysts, such as 2,2,6,6-tetramethylpiperidine 1-oxyl (TEMPO), for the electro-oxidation of amines showcases the potential of these compounds in electrochemical applications. This research provides insights into using nitroxyl radicals as electrochemical sensors for amine compounds, including the detection of lidocaine, demonstrating the versatility of these catalysts in analytical chemistry (Sato et al., 2018).

Pharmacological Research

- Investigation of Anticholinesterase Intoxication Therapeutics : The development of quaternary salt derivatives of 2-[(hydroxyimino)methyl]-1-methylimidazole for the treatment of anticholinesterase intoxication indicates significant potential in pharmacological research. These compounds have shown to be highly effective in vivo, offering insights into novel treatments for intoxication by cholinesterase inhibitors (Goff et al., 1991).

Material Science

- Molecular Electronic Devices : The incorporation of a nitroamine redox center in the active layer of an electronic device, exhibiting negative differential resistance and a high on-off peak-to-valley ratio, highlights the potential of these compounds in the development of novel molecular electronics. This research paves the way for creating more efficient electronic devices based on molecular components (Chen et al., 1999).

properties

IUPAC Name |

N'-hydroxy-2-(2-nitrophenyl)ethanimidamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N3O3/c9-8(10-12)5-6-3-1-2-4-7(6)11(13)14/h1-4,12H,5H2,(H2,9,10) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKPLFHDOKYZHSU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CC(=NO)N)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C(=C1)C/C(=N/O)/N)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 3-[1,6,7-trimethyl-8-(4-methylphenyl)-2,4-dioxo-1,3,5-trihydro-4-imidaz olino[1,2-h]purin-3-yl]propanoate](/img/structure/B2880140.png)

![2-[(4-bromophenyl)sulfonyl]-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B2880143.png)

![N-(2-methoxyphenyl)-5-methyl-7-(thiophen-2-yl)-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2880146.png)

![2-[[4-amino-5-(2-chlorophenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(3,4-dichlorophenyl)acetamide](/img/structure/B2880151.png)

![N-[(3-Phenylphenyl)methyl]oxirane-2-carboxamide](/img/structure/B2880153.png)

![2-Chloro-N-[(5-methyl-7-oxo-1H-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)methyl]acetamide](/img/structure/B2880154.png)

![N-[3-(6-ethoxypyridazin-3-yl)phenyl]-3-methylbenzenesulfonamide](/img/structure/B2880157.png)

![4-chloro-2-((E)-{[2-(trifluoromethyl)phenyl]imino}methyl)phenol](/img/structure/B2880158.png)

![N-(benzo[b]thiophen-5-yl)-4-((4-fluorophenyl)sulfonyl)butanamide](/img/structure/B2880161.png)